1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone

説明

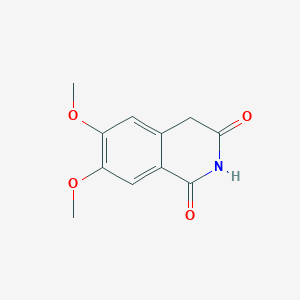

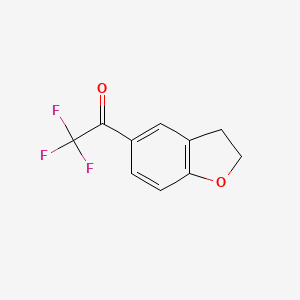

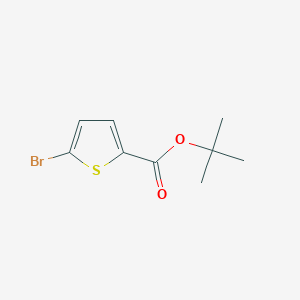

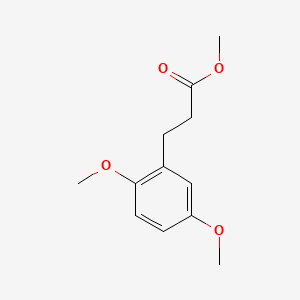

The compound “1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone” is a chemical compound that contains a 2,3-dihydrobenzofuran moiety and a trifluoroethanone moiety . The 2,3-dihydrobenzofuran is a type of organic compound in which a dihydrofuran ring is fused with a benzene ring . The trifluoroethanone group is a type of ketone where the hydrogen atoms are replaced by fluorine atoms.

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The structure of the compound can be further analyzed using density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the photochemical activity of allyl-functionalized phenolate anions, generated in situ upon deprotonation of the corresponding phenols, can initiate a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .科学的研究の応用

Synthesis and Characterization

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone is a compound involved in various synthetic and characterization studies within organic chemistry. The compound and its derivatives have been synthesized and characterized using different analytical methods. For example, novel 2,3-dihydrobenzofuran tethered arylidene indanones were synthesized through an environmentally adequate protocol, characterized by proton and carbon magnetic resonance, and further analyzed using Density Functional Theory (DFT) for their spectroscopic and structural properties (Shinde et al., 2020).

Green Chemistry Approaches

Research has also focused on developing greener synthetic methods involving this compound. For instance, an ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran 5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones was reported, showcasing the application of green chemistry principles such as energy efficiency and waste reduction (Adole et al., 2020).

Advanced Chemical Synthesis

Advanced synthetic techniques have been applied to compounds related to 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone, leading to the development of complex molecules for various applications. For instance, a three-component reaction involving sulfur dioxide and hydrazines under mild conditions led to 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, demonstrating a radical process involving intramolecular cyclization and sulfur dioxide insertion (An et al., 2014).

Chemoenzymatic Synthesis

The compound has been involved in chemoenzymatic synthesis routes, such as the synthesis of an Odanacatib precursor through a Suzuki‐Miyaura Cross‐Coupling and Bioreduction Sequence, highlighting the integration of chemical and enzymatic steps for the efficient production of pharmacologically relevant molecules (González-Martínez et al., 2019).

Structural and Mechanistic Studies

Research involving 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone also extends to structural and mechanistic studies, such as the investigation into the TES/TFA reduction of differently substituted benzofurans, providing insights into the reactivity and transformations of benzofuran derivatives under various conditions (Chiummiento et al., 2020).

作用機序

Target of Action

Compounds with a benzofuran ring structure have been found to exhibit a wide range of biological activities . They are often used as the basic building blocks for drug synthesis and chemical raw materials .

Mode of Action

Benzofuran derivatives have been shown to exhibit various pharmacological activities, including nerve growth factor activating activity, anti-inflammatory, antioxidant properties, anti-alzheimer’s disease, antibacterial activity, and anticancer activity . They have also been shown to be kinase inhibitors that exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of VEGFR-2 .

Biochemical Pathways

It’s worth noting that benzofuran derivatives have been found to interact with multiple biochemical pathways due to the multiple substitution sites on the benzodihydrofuran ring system .

Pharmacokinetics

Darifenacin, a drug with a similar dihydrobenzofuran structure, has been found to have a short terminal elimination half-life after intravenous and immediate-release oral dosage forms but this increased with a prolonged-release formulation . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVXSSMVNLIPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505336 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75822-10-5 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)